molecular formula C10H11F3N2O2 B13495711 2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13495711
M. Wt: 248.20 g/mol
InChI Key: UPPAQJLIKJUYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a propylamino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinic acid ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The propylamino group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups makes it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(propylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-4H,2,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

UPPAQJLIKJUYLZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.